(3,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
Historical Development of Imidazole-Piperazine Scaffolds in Medicinal Chemistry
The convergence of imidazole and piperazine motifs traces back to the mid-20th century, when researchers recognized imidazole's role in histamine receptors and piperazine's conformational flexibility. Early work on cimetidine (a histamine H2 receptor antagonist) demonstrated imidazole's capacity for hydrogen bonding via its N3 nitrogen. Parallel developments in piperazine chemistry, particularly its incorporation into antipsychotics like trifluoperazine, highlighted its ability to modulate neurotransmitter systems.
The first intentional hybridization emerged in the 1990s with antifungal agents combining imidazole's heme-binding capability (seen in ketoconazole) with piperazine's solubility-enhancing properties. A pivotal advancement occurred in antimalarial research, where imidazolopiperazine derivatives exhibited nanomolar potency against Plasmodium falciparum by targeting heme detoxification pathways. Structural analyses revealed that the piperazine core enabled optimal spatial arrangement of imidazole and aryl groups for target engagement.
Pharmacophore Significance of Multi-Substituted Imidazole Derivatives
Imidazole's pharmacophoric versatility stems from three key features:
- Tautomeric nitrogen atoms enabling hydrogen bond donation/acceptance
- Aromatic π-system facilitating hydrophobic interactions
- C2/C4/C5 positions permitting strategic substitution to modulate target selectivity
Substitution patterns critically influence bioactivity:
- C2-aryl groups (e.g., p-tolyl) enhance binding to hydrophobic pockets, as demonstrated in antifungal imidazoles
- N1-substituents control metabolic stability by blocking cytochrome P450 oxidation
- Electron-donating groups (e.g., methoxy) at C4/C5 positions improve resonance stabilization, as seen in serotonin receptor modulators
The Debus-Radziszewski synthesis remains a cornerstone for constructing substituted imidazoles, enabling precise installation of aryl groups at C2 while maintaining regioselectivity. Recent SAR studies on antitumor agents show that 1-(p-tolyl)-imidazole derivatives exhibit 3-fold greater potency than unsubstituted analogs, attributed to enhanced Van der Waals interactions.
Emergence of Piperazine-Based Structures as Privileged Scaffolds
Piperazine's status as a privileged scaffold arises from:
| Property | Impact on Drug Design | Example Therapeutics |
|---|---|---|
| Conformational flexibility | Adapts to diverse binding pockets | Ciprofloxacin (antibiotic) |
| N-alkylation potential | Modulates solubility and logP | Itraconazole (antifungal) |
| H-bond acceptor capacity | Enhances target engagement | Olanzapine (antipsychotic) |
Structural data from over 120 FDA-approved drugs reveal that piperazine-containing molecules exhibit a 40% higher likelihood of achieving oral bioavailability compared to non-piperazine analogs. The 4-position nitrogen serves as a key vector for introducing aryl ketones or amides, enabling precise control over molecular geometry. In the case of (3,4-dimethoxyphenyl)methanone derivatives, the ketone linker provides rotational freedom while maintaining planarity between aromatic systems.
Rationale for Development of (3,4-Dimethoxyphenyl)(4-(1-(p-Tolyl)-1H-Imidazol-2-yl)Piperazin-1-yl)Methanone Hydrochloride
This hybrid compound integrates three pharmacologically validated elements:
1. 3,4-Dimethoxyphenyl Group
- Electron-rich aromatic system engages in cation-π interactions with lysine/arginine residues
- Methoxy groups confer metabolic stability by resisting oxidative demethylation
- Ortho-substitution pattern prevents steric clashes in planar binding sites
2. 1-(p-Tolyl)-Imidazole Moiety
- Methyl group enhances lipophilicity (clogP +0.7 vs phenyl analog)
- Maintains tautomerization capacity for H-bonding with aspartate/glutamate residues
- Exhibits 92% plasma protein binding in preclinical models, prolonging half-life
3. Piperazine Spacer
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3.ClH/c1-17-4-7-19(8-5-17)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)18-6-9-20(29-2)21(16-18)30-3;/h4-11,16H,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDPURZWIRRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Coupling with the Aromatic Rings: The final step involves coupling the imidazole-piperazine intermediate with the 3,4-dimethoxyphenyl and p-tolyl groups. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Research indicates that compounds with similar structural features exhibit diverse pharmacological properties:
Antimicrobial Activity
Studies have shown that derivatives of imidazole and piperazine can possess significant antimicrobial properties. For instance, compounds similar to (3,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride have demonstrated efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results indicate the potential for developing new antimicrobial agents based on this compound's structure.
Antitumor Activity
Compounds containing imidazole and piperazine rings have also been evaluated for their antitumor activity. Research has indicated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Case Studies
Several studies have documented the application of similar compounds in clinical settings:
- Study on Antimicrobial Efficacy : A series of piperazine derivatives were synthesized and tested against common pathogens. The study found several compounds effective against resistant strains, suggesting a role for this compound as a lead molecule for further development .
- Research on Antitumor Properties : In vitro studies demonstrated that certain derivatives induced significant cytotoxic effects on various cancer cell lines, underscoring the potential therapeutic applications of this compound .
Mechanism of Action
The mechanism of action of (3,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteinases. The piperazine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Imidazole vs. Benzimidazole Derivatives
- Target Compound: Contains a 1H-imidazole ring substituted with a p-tolyl group.
- Benzimidazole Analogs : describes a benzimidazole-carboxamide derivative with a 3,4-dimethoxyphenyl group. Benzimidazoles exhibit extended conjugation, which may improve receptor affinity but reduce metabolic stability due to increased oxidation susceptibility .
Triazolone and Pyrido-Pyrimidinone Derivatives
- highlights triazolone derivatives with piperazine linkages. These compounds often target antifungal or antiviral pathways, suggesting that the target compound’s imidazole-piperazine scaffold may share similar applications but with distinct selectivity profiles .
- Pyrido-pyrimidinone analogs () with 2-(3,4-dimethoxyphenyl) substituents demonstrate diverse bioactivities, underscoring the pharmacophoric importance of the dimethoxyphenyl group in modulating receptor interactions .
Substituent Effects on Pharmacokinetics
- 3,4-Dimethoxyphenyl Group: Present in the target compound and analogs like F13640 , this group enhances solubility and receptor binding via methoxy-mediated hydrogen bonding. However, excessive methoxy substitution (e.g., in ’s pyrido-pyrimidinones) may increase molecular weight and reduce passive diffusion .
Salt Forms and Bioavailability
Hypothetical Pharmacological Profiles Based on Structural Analogues
Biological Activity
The compound (3,4-dimethoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride , also known by its CAS number 1185121-93-0, is a complex organic molecule that belongs to the class of piperazine derivatives. This compound is characterized by its unique structural features, which include a piperazine ring, an imidazole moiety, and a dimethoxyphenyl group. These structural components suggest potential biological activities that warrant investigation.
- Molecular Formula : CHClNO
- Molecular Weight : 442.9 g/mol
- CAS Number : 1185121-93-0
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 442.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine and imidazole rings followed by coupling reactions to introduce the dimethoxyphenyl group. The precise synthetic pathways can vary but generally require careful control of reaction conditions such as temperature and pH, along with purification steps like recrystallization or chromatography.
The biological activity of this compound may involve interactions with various biological targets, including neurotransmitter receptors and enzymes. Given its structural similarity to known pharmacological agents, it is hypothesized that this compound may exhibit significant activity in modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored related compounds with similar structural motifs:
- Imidazole Derivatives : Research has shown that imidazole-containing compounds can exhibit antiviral properties, particularly against RNA viruses. The introduction of methoxy groups has been linked to enhanced biological activity due to improved solubility and receptor binding affinity .
- Piperazine Compounds : A series of piperazine derivatives were synthesized and evaluated for their biological activities, revealing significant interactions with serotonin receptors which could indicate potential uses in treating psychiatric disorders .
- Antitumor Activity : Some imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess antitumor properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
